Sarmentine-d8
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Overview
Description
Sarmentine-d8 is a deuterated analog of sarmentine, a natural amide isolated from the fruits of Piper species. The molecular formula of this compound is C14H15D8NO, and it has a molecular weight of 229.39. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sarmentine involves several steps, including the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained through a one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol. The final steps include the alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .
Industrial Production Methods
The use of iron (III) salts in cross-coupling reactions is advantageous due to their low cost, availability, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
Sarmentine-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Sarmentine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Used in the development of natural herbicides due to its broad-spectrum activity on weeds.
Mechanism of Action
Sarmentine-d8 exerts its effects through multiple mechanisms:
Inhibition of Photosystem II: Competes for the binding site of plastoquinone, inhibiting photosynthetic electron transport.
Membrane Destabilization: Induces rapid loss of membrane integrity, particularly in the dark.
Inhibition of Enoyl-ACP Reductase: Inhibits this key enzyme in fatty acid synthesis, leading to rapid loss of membrane integrity.
Comparison with Similar Compounds
Sarmentine-d8 is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:
Nonanoic Acid: A natural contact herbicide with similar desiccant properties.
Decanoic Acid: Another natural contact herbicide with similar membrane destabilizing effects.
Sorgoleone: A natural phytotoxic compound with herbicidal activity.
This compound stands out due to its multiple mechanisms of action and its effectiveness at lower concentrations compared to similar compounds .
Properties
CAS No. |
1795136-21-8 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
229.393 |
IUPAC Name |
(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2 |
InChI Key |
BFZBGTMIBOQWBA-YPCBJGQFSA-N |
SMILES |
CCCCCC=CC=CC(=O)N1CCCC1 |
Synonyms |
(2E,4E)-1-(1-Pyrrolidinyl-d8)-2,4-decadien-1-one; (E,E)-1-(1-Oxo-2,4-decadienyl)_x000B_pyrrolidine-d8; 1-[(2E,4E)-1-Oxo-2,4-decadienyl]pyrrolidine-d8; 1-[(E,E)-2,4-Decadienoyl]pyrrolidine-d8; 2,4-(E,E)-Decadienoylpyrrolidide-d8; Iyeremide A-d8; |
Origin of Product |
United States |
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